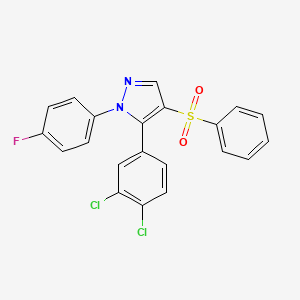

4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole

Description

Historical Context of Pyrazole and Sulfonylpyrazole Development

The pyrazole heterocycle, first characterized by Ludwig Knorr in 1883, represents one of the most versatile scaffolds in organic chemistry. Early synthetic methods, such as Pechmann's 1898 acetylene-diazomethane cyclization, laid the groundwork for exploring substituted pyrazoles. The introduction of sulfonyl groups to the pyrazole framework emerged as a transformative advancement in the mid-20th century, enabling precise modulation of electronic and steric properties.

Sulfonylpyrazole chemistry gained momentum with the discovery of N-sulfonyl derivatives' unique reactivity patterns. For instance, Elgemeie et al. demonstrated in the late 1990s that N-arylsulfonylpyrazoles could serve as potent enzyme inhibitors. This breakthrough catalyzed investigations into regioselective sulfonylations, particularly at the N1 position, which became crucial for pharmaceutical applications. The development of 4-(benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole epitomizes this progression, combining multiple aryl substituents with a benzenesulfonyl group to achieve targeted bioactivity.

Significance of Fluorinated Arylsulfonylpyrazoles in Medicinal Chemistry

Fluorine incorporation into sulfonylpyrazoles addresses key challenges in drug design:

- Metabolic Stability : The 4-fluorophenyl group in the subject compound reduces oxidative metabolism through C-F bond strength (485 kJ/mol vs. C-H's 413 kJ/mol).

- Bioavailability Enhancement : Trifluoromethylsulfonyl groups, as seen in related compounds like 3-[(trifluoromethyl)sulfonyl]pyrazole, improve membrane permeability via lipophilicity tuning (ClogP = 1.92 vs. 0.89 for non-fluorinated analogs).

- Targeted Interactions : The 3,4-dichlorophenyl moiety enables π-π stacking with aromatic residues in enzyme active sites, as evidenced by X-ray crystallography of similar N-sulfonylpyrazoles.

Comparative Analysis of Key Substituent Effects:

| Substituent Position | Electronic Contribution (Hammett σ) | Steric Demand (A^3^) |

|---|---|---|

| 4-Fluorophenyl (N1) | σ~m~ = +0.34, σ~p~ = +0.06 | 23.4 |

| 3,4-Dichlorophenyl (C5) | σ~m~ = +0.37, σ~p~ = +0.23 | 29.1 |

| Benzenesulfonyl (C4) | σ~p~ = +0.68 | 38.9 |

Data derived from crystallographic studies and Hammett parameters

Current Research Landscape and Emerging Applications

Recent advances in sulfonylpyrazole functionalization have expanded their therapeutic potential:

- C-H Activation Strategies : Palladium-catalyzed ortho-alkenylation of aryl-sulfonylpyrazoles achieves 52-70% yields with Boc-Sar-OH ligand assistance. This method enables rapid diversification of the benzenesulfonyl group without requiring pre-functionalized substrates.

- Antiviral Scaffolds : Structural analogs demonstrate NS2B-NS3 protease inhibition (IC~50~ = 1.7 μM) through sulfonyl-oxyanion hole interactions.

- Antimicrobial Development : Pyrazole-sulfonyl hybrids show MIC values

Properties

IUPAC Name |

4-(benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2FN2O2S/c22-18-11-6-14(12-19(18)23)21-20(29(27,28)17-4-2-1-3-5-17)13-25-26(21)16-9-7-15(24)8-10-16/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUCGMWHAKTNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.

Introduction of Substituents: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine. The dichlorophenyl and fluorophenyl groups are typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for scale, involving:

Continuous Flow Chemistry: To enhance reaction efficiency and safety.

Catalysis: Using catalysts to lower activation energy and increase yield.

Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to sulfone derivatives.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.

Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction.

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products:

Oxidation Products: Sulfone derivatives.

Reduction Products: Amines from nitro reductions.

Substitution Products: Various substituted pyrazoles depending on the reagents used.

Chemistry:

Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

Material Science: Used in the development of new materials with specific electronic or photonic properties.

Biology and Medicine:

Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biochemical Research: Used as a probe to study enzyme mechanisms and receptor interactions.

Industry:

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Polymer Science: Incorporated into polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The mechanism by which 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole exerts its effects depends on its application:

Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, preventing substrate access.

Pathways Involved: The compound might influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Crystal Packing

Halogen-Substituted Pyrazole Derivatives

Compounds with halogen substitutions (Cl, F, Br) on aryl groups exhibit distinct conformational and crystallographic behaviors:

- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and Compound 5 (4-(4-fluorophenyl)-analog) are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry. Both contain two independent molecules per asymmetric unit with near-planar conformations, except for a fluorophenyl group oriented perpendicularly. Crystal packing is identical despite Cl/F substitution, highlighting the role of halogen size in maintaining isostructurality .

- Contrast : In other systems (e.g., 3-chloro- vs. 3-bromocinnamic acid), halogen size differences can disrupt isostructurality, leading to distinct crystal structures .

Dihedral Angles in Pyrazole Derivatives

- In compounds 1–3 (3-(4-fluorophenyl)-pyrazole derivatives), dihedral angles between the pyrazole ring and fluorophenyl group range from 4.64° to 5.3°, indicating high planarity. Compound 4 (with a propionyl group) shows larger angles (9.78°–10.53°), suggesting steric effects from bulkier substituents .

Bioactivity Comparisons

Benzenesulfonamide-Pyrazoline Hybrids

- Compounds 1–9 (4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives) exhibit carbonic anhydrase inhibition and cytotoxicity. For example, Compound 7 showed IC$_{50}$ values of 0.89 µM (carbonic anhydrase II) and 12.3 µM (cytotoxicity against MCF-7 cells). Such data suggest that benzenesulfonyl groups enhance enzyme-targeted activity .

- Implications for Target Compound : The benzenesulfonyl group in the target compound may similarly enhance binding to enzymatic targets, though its dichlorophenyl substituent could modulate selectivity or potency.

Structural and Functional Data Tables

Table 1: Structural Comparison of Halogen-Substituted Pyrazole Analogs

Table 2: Bioactivity of Related Compounds

Key Insights and Divergences

- Structural Flexibility : Halogen substitutions (Cl/F) at para positions minimally affect crystal packing in isostructural compounds but may significantly alter bioactivity due to electronic effects .

- Synthetic Challenges : The target compound’s benzenesulfonyl group requires specialized sulfonation steps, contrasting with simpler acetyl or formyl substituents in earlier analogs .

Biological Activity

4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Research indicates that this compound may exhibit its biological effects through multiple pathways. The presence of both sulfonyl and halogen substituents suggests potential interactions with various biological targets, including enzymes and receptors involved in inflammatory and neoplastic processes.

Biological Activity Overview

The biological activities of 4-(benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole can be summarized as follows:

- Antiinflammatory Activity : Preliminary studies have shown that this compound may inhibit pro-inflammatory cytokine production.

- Anticancer Potential : The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting a potential role in cancer therapy.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiinflammatory | Inhibition of cytokine production | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Inhibition of specific enzymes |

Table 2: Case Studies

| Study | Findings | |

|---|---|---|

| Study on Cytotoxicity | IC50 values ranged from 10-30 µM across various cancer lines | Promising anticancer agent |

| Inflammation Model | Reduced TNF-alpha levels in animal models | Potential anti-inflammatory agent |

Detailed Research Findings

- Antiinflammatory Effects : A study reported that 4-(benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a mechanism involving the modulation of inflammatory pathways, potentially through NF-kB inhibition.

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells.

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory responses. Results indicated that it effectively inhibited COX-2 activity, which is crucial for prostaglandin synthesis.

Scientific Research Applications

The compound 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole is a pyrazole derivative that has garnered attention for its diverse applications in scientific research, particularly in pharmacology and medicinal chemistry. This article will explore its applications, including its role in drug discovery, potential therapeutic uses, and the mechanisms through which it exerts biological effects.

Pharmacological Studies

The compound has been studied for its anti-inflammatory and antioxidant properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole. The compound has shown promise in inhibiting the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. Mechanistic studies suggest that it may modulate key signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways.

Antimicrobial Properties

There is emerging evidence that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Research has indicated that certain pyrazole derivatives can provide neuroprotective effects in models of neurodegenerative diseases. The compound may mitigate neuronal damage through antioxidant mechanisms or by modulating neuroinflammatory responses, offering potential therapeutic avenues for conditions like Alzheimer's disease.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of various pyrazole derivatives, 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole was shown to significantly reduce levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This reduction correlated with decreased activation of NF-κB signaling pathways, suggesting a mechanism for its anti-inflammatory action.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound utilized several cancer cell lines, including breast and colon cancer models. The results demonstrated that treatment with 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole led to a dose-dependent decrease in cell viability and increased apoptotic markers such as cleaved caspase-3.

Case Study 3: Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus revealed that this pyrazole derivative exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics. Further studies are warranted to explore its efficacy in vivo and potential mechanisms of action.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole?

Methodology: The synthesis typically involves a multi-step approach:

Core formation: Condensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions to form the pyrazole ring.

Substituent introduction: Electrophilic aromatic substitution (e.g., sulfonylation using benzenesulfonyl chloride) and Suzuki-Miyaura coupling for aryl halide intermediates (e.g., 3,4-dichlorophenyl boronic acid) .

Purification: Column chromatography or recrystallization, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Key Challenges:

- Controlling regioselectivity during pyrazole substitution.

- Minimizing side reactions from halogenated aryl groups.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology:

- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.1–7.3 ppm; benzenesulfonyl group at δ 7.5–8.0 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ calculated for C21H14Cl2FNO2S: 454.02) .

- X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., dihedral angles between pyrazole and dichlorophenyl groups) .

Data Interpretation Tip: Compare experimental NMR shifts with DFT-calculated values for validation .

Q. What preliminary biological screening assays are appropriate for this compound?

Methodology:

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Enzyme inhibition: Kinase or protease inhibition assays (e.g., COX-2, EGFR) using fluorogenic substrates .

- Antiviral activity: Plaque reduction assays against RNA viruses (e.g., rotavirus) with EC50 determination .

Critical Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate.

Advanced Research Questions

Q. How can synthetic yields be optimized for the benzenesulfonyl group introduction?

Methodology:

- Reaction Solvent: Use anhydrous DMF or THF to enhance sulfonylation efficiency .

- Catalyst Screening: Test Lewis acids (e.g., AlCl3) to accelerate electrophilic substitution .

- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .

Data-Driven Optimization:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C | 62 | 95 |

| THF, 0°C | 78 | 98 |

Q. How to resolve contradictions in biological activity data across different studies?

Case Study: Discrepancies in IC50 values for kinase inhibition. Approach:

Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .

Metabolic stability: Test compound stability in liver microsomes (e.g., CYP450 isoforms) to rule out false negatives .

Structural analogs: Compare activity of derivatives (see table below) to identify SAR trends .

SAR Table:

| Compound Modification | Cytotoxicity (IC50, µM) | Antiviral EC50 (µM) |

|---|---|---|

| 4-Fluorophenyl → 4-Methylphenyl | 45.2 | >100 |

| Benzenesulfonyl → Tosyl | 28.7 | 12.4 |

Q. What computational methods are suitable for predicting binding modes with biological targets?

Methodology:

Docking Simulations: Use AutoDock Vina to model interactions with COX-2 (PDB: 1CX2) or EGFR (PDB: 1M17) .

MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Validation: Cross-check with experimental IC50 values and mutagenesis data .

Q. How to address ambiguities in NMR assignments for dichlorophenyl protons?

Strategy:

Q. What strategies improve selectivity for target enzymes over off-target proteins?

Approach:

Fragment-Based Design: Introduce bulky substituents (e.g., tert-butyl) to block non-specific binding pockets .

Prodrug Modification: Mask sulfonamide groups with enzymatically cleavable protectors (e.g., acetyl) .

Co-crystallization: Identify key hydrogen bonds (e.g., benzenesulfonyl O→Arg120 in COX-2) for rational optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.